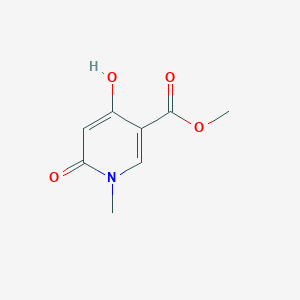

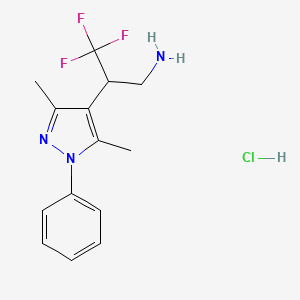

![molecular formula C10H10ClN B1431116 5'-Chlorospiro[cyclopropane-1,3'-indoline] CAS No. 1538359-43-1](/img/structure/B1431116.png)

5'-Chlorospiro[cyclopropane-1,3'-indoline]

説明

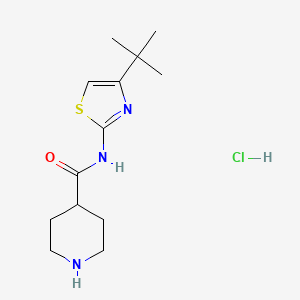

“5’-Chlorospiro[cyclopropane-1,3’-indoline]” is a chemical compound with the CAS Number: 1538359-43-1 . It has a molecular weight of 179.65 and its IUPAC name is 5’-chlorospiro[cyclopropane-1,3’-indoline] . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “5’-Chlorospiro[cyclopropane-1,3’-indoline]” is 1S/C10H10ClN/c11-7-1-2-9-8 (5-7)10 (3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“5’-Chlorospiro[cyclopropane-1,3’-indoline]” appears as a yellow to brown sticky oil to semi-solid .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Process : The compound 5'-Chlorospiro[cyclopropane-1,3'-indoline] and its variants have been synthesized through various chemical reactions. For example, a specific derivative was synthesized via a pseudo three-component reaction using mandelic acid as a catalyst. This compound was characterized using techniques like FT-IR, 1H NMR, and HRMS (Sharma et al., 2021).

Chemical Structure and Properties

- Crystal Structure Determination : Single crystal X-ray crystallography was used to determine the crystal structure of the synthesized compound. The study found triclinic crystals with a specific space group and detailed how the crystal structure was stabilized by a system of molecular interactions (Sharma et al., 2021).

- Hirshfeld Surface Analysis : This technique was applied for analyzing the molecular interactions in the crystal structure, contributing to understanding the compound's properties (Sharma et al., 2021).

Synthesis of Structurally Related Compounds

- Indoline Alkaloids Synthesis : A cyclopropanation strategy has been employed in synthesizing indoline alkaloids, a class of natural products with potent biological activities. This strategy involved the cyclopropanation of simple indoles and enamines, crucial for constructing complex nitrogen-containing ring systems (Zhang et al., 2011).

Chemical Transformations and Reactions

- Diastereoselective Synthesis : The compound has been involved in reactions yielding various functionalized spiro[cyclopropane-1,3'-indolines] with high diastereoselectivity. These reactions offer insights into the compound's versatility in chemical transformations (Qi et al., 2016).

Molecular Docking Studies

- Inhibition Properties : Molecular docking studies have been performed to gain insights into the inhibition property of synthesized derivatives of 5'-Chlorospiro[cyclopropane-1,3'-indoline] for specific human enzymes. This application is significant for understanding the potential biological activities of these compounds (Sharma et al., 2021).

Safety And Hazards

特性

IUPAC Name |

5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOPQNQNAIPLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Chlorospiro[cyclopropane-1,3'-indoline] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

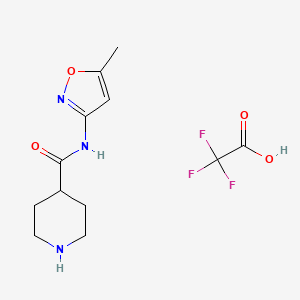

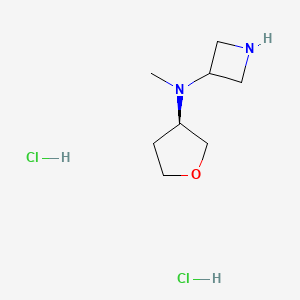

![8-Chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1431040.png)

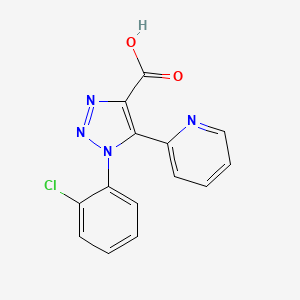

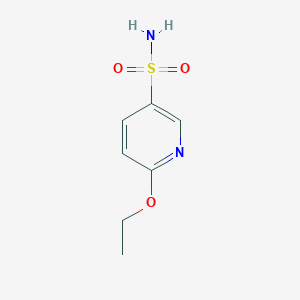

![4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431046.png)

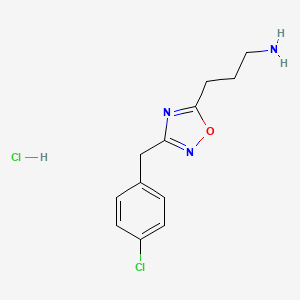

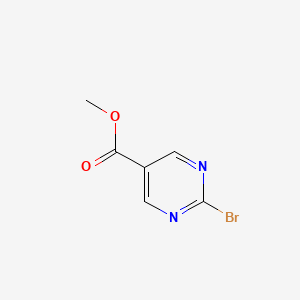

![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)

![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)

![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)